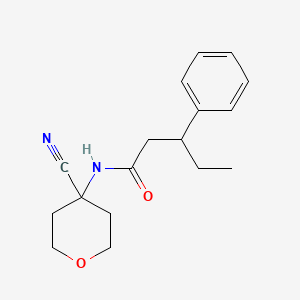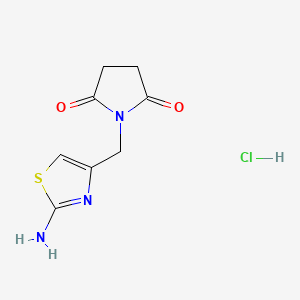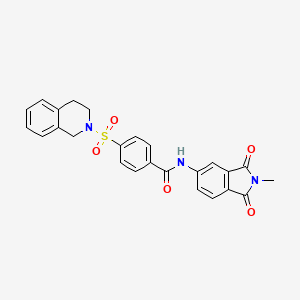
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is a complex organic molecule known for its unique structural features and significant potential in various scientific applications. This compound is characterized by the presence of sulfonamide and isoindoline moieties, making it a subject of interest in medicinal chemistry and related fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide generally involves multiple steps:
Formation of the Isoindoline Core: : This can be achieved by cyclizing appropriate precursors under acidic conditions.
Attachment of the Benzamide Group: : This involves reacting the isoindoline derivative with a benzoyl chloride in the presence of a base.
Sulfonylation Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound might involve optimizing the reaction conditions to maximize yield and purity. This often includes temperature control, solvent selection, and employing catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the isoindoline ring.
Reduction: : The sulfonyl group can be reduced under specific conditions.
Substitution: : Nucleophilic substitution reactions are possible at the amide nitrogen.
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Hydrogen gas with palladium on carbon for reduction.
Bases and Nucleophiles: : Sodium hydroxide or potassium carbonate for substitution reactions.
Major Products: The oxidation of the isoindoline ring can lead to the formation of hydroxylated derivatives, while reduction of the sulfonyl group might yield the corresponding sulfide. Substitution reactions often result in various substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
The applications of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide span several fields:
Chemistry: : Used as an intermediate in organic synthesis, particularly in the development of new compounds with potential pharmacological activity.
Biology: : Explored for its activity in biological assays, including enzyme inhibition and receptor binding studies.
Medicine: : Investigated for its potential therapeutic properties, particularly in targeting specific biological pathways.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological macromolecules. The sulfonyl and benzamide groups are key functional groups that facilitate binding to enzymes or receptors, inhibiting or modulating their activity. Molecular docking studies often reveal that this compound targets specific sites within proteins, affecting their function and resulting in biological activity.
Vergleich Mit ähnlichen Verbindungen
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is unique due to its structural complexity and multifunctional groups. Similar compounds include:
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-phenylbenzamide: : Lacks the isoindoline moiety but shares the sulfonamide and benzamide groups.
N-(2-Methyl-1,3-dioxoisoindolin-5-yl)-4-sulfamoylbenzamide: : Contains the isoindoline and sulfonamide groups but differs in the overall structure.
Its uniqueness lies in the combination of these moieties, which collectively contribute to its distinctive chemical and biological properties.
This compound's multifaceted applications and significant role in scientific research underscore its importance in both academic and industrial contexts.
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S/c1-27-24(30)21-11-8-19(14-22(21)25(27)31)26-23(29)17-6-9-20(10-7-17)34(32,33)28-13-12-16-4-2-3-5-18(16)15-28/h2-11,14H,12-13,15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIESIMHNZXCVAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2487012.png)
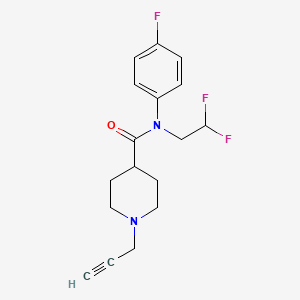
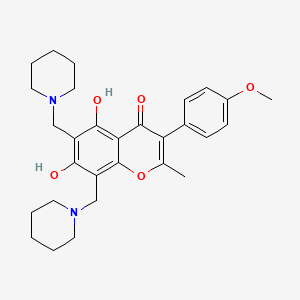
![N-benzyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487017.png)
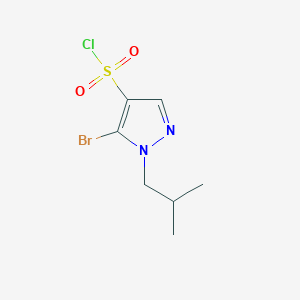
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2487022.png)
![ethyl 7-benzyl-6-(2,3-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2487025.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2487026.png)
![(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2487027.png)
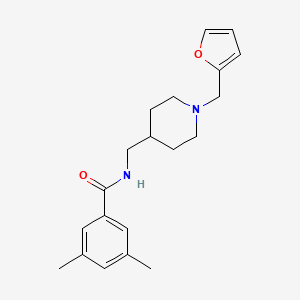
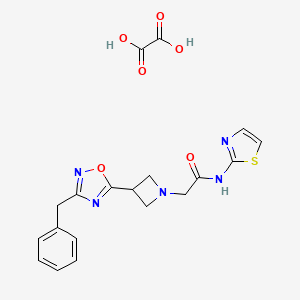
![(2Z)-1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B2487032.png)
